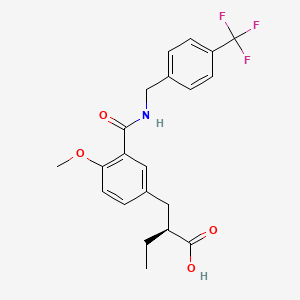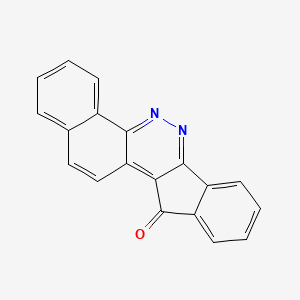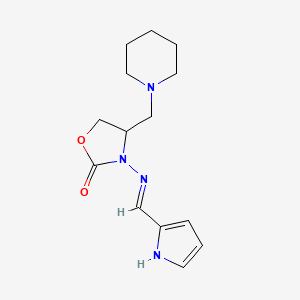
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is a chiral compound with the molecular formula C9H14O. It is known for its unique stereochemistry and is used in various scientific and industrial applications. The compound is characterized by its isopropyl group attached to a cyclohexenone ring, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of 4-isopropyl-2-cyclohexenone using a chiral rhodium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-isopropyl-2-cyclohexenone or 4-isopropyl-2-cyclohexen-1-carboxylic acid.
Reduction: Production of 4-isopropyl-2-cyclohexanol or 4-isopropylcyclohexane.
Substitution: Various substituted cyclohexenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-
- 4-Methyl-2-cyclohexen-1-one
- 4-Ethyl-2-cyclohexen-1-one
Comparison: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer, 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-, the (S)-(+)- form may exhibit different reactivity and biological activity. The presence of the isopropyl group also differentiates it from other similar compounds, such as 4-methyl-2-cyclohexen-1-one and 4-ethyl-2-cyclohexen-1-one, which have different alkyl substituents.
Eigenschaften
CAS-Nummer |
100295-52-1 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(4S)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
AANMVENRNJYEMK-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCC(=O)C=C1 |
Kanonische SMILES |
CC(C)C1CCC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


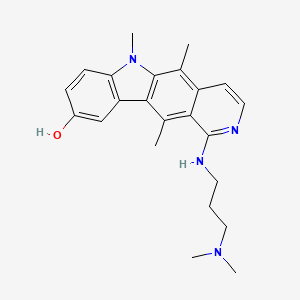
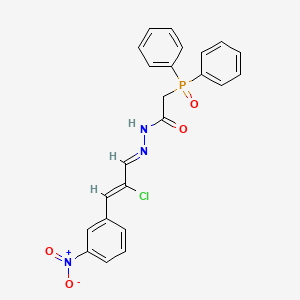
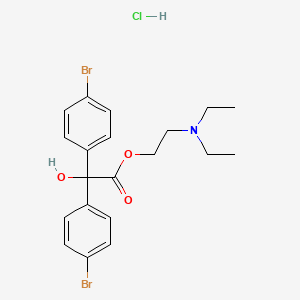

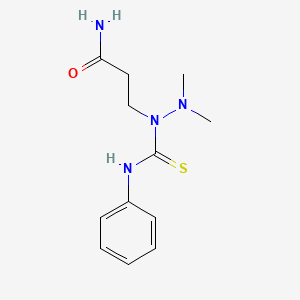
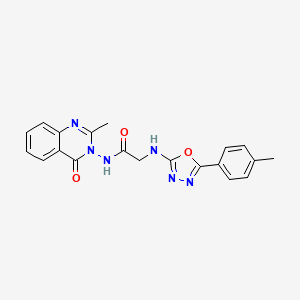
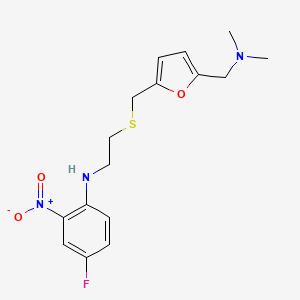

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
